molecular formula C17H26Cl2N2O3 B10763409 S-(-)-Eticlopride hydrochloride

S-(-)-Eticlopride hydrochloride

Cat. No.: B10763409
M. Wt: 377.3 g/mol
InChI Key: RDZXYWICCLALQM-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-101 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. general organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions are likely involved .

Industrial Production Methods

Industrial production of E-101 would require scalable and cost-effective methods. This typically involves optimizing the synthetic route to minimize the number of steps, using readily available starting materials, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

E-101 undergoes various chemical reactions, including:

    Oxidation: E-101 can be oxidized to form different oxidation states, which may be relevant for its biological activity.

    Reduction: Reduction reactions can convert E-101 to its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse compounds .

Scientific Research Applications

E-101 has a wide range of scientific research applications, including:

Mechanism of Action

E-101 operates through a unique mechanism of action that sets it apart from existing treatments. The drug works by selectively inhibiting a specific protein kinase pathway that is known to be overactive in various inflammatory and cancerous conditions. By targeting this pathway, E-101 effectively disrupts the signaling processes that lead to the proliferation and survival of aberrant cells. Furthermore, E-101 has been shown to modulate the immune response, reducing the production of pro-inflammatory cytokines and thereby alleviating chronic inflammation .

Properties

Molecular Formula

C17H26Cl2N2O3

Molecular Weight

377.3 g/mol

IUPAC Name

5-chloro-3-ethyl-N-[[(3S)-1-ethylpyrrolidin-3-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride

InChI

InChI=1S/C17H25ClN2O3.ClH/c1-4-12-8-13(18)16(23-3)14(15(12)21)17(22)19-9-11-6-7-20(5-2)10-11;/h8,11,21H,4-7,9-10H2,1-3H3,(H,19,22);1H/t11-;/m0./s1

InChI Key

RDZXYWICCLALQM-MERQFXBCSA-N

Isomeric SMILES

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCN(C2)CC)OC)Cl.Cl

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCN(C2)CC)OC)Cl.Cl

Origin of Product

United States

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